Product packaging for SAR-7226 Hydrate(Cat. No.:CAS No. 1229167-48-9)

SAR-7226 Hydrate

Cat. No.: B610689
CAS No.: 1229167-48-9
M. Wt: 454.3746
InChI Key: COLGBICGVRKHFX-LAAATHEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of SGLT Family Members and Their Physiological Roles

The sodium/glucose cotransporter (SGLT) family, encoded by the SLC5 gene family, comprises several members responsible for the transport of glucose and other molecules across cell membranes. tandfonline.com The two most well-characterized members in the context of glucose regulation are SGLT1 and SGLT2. researchgate.net

SGLT1 is primarily found in the small intestine, where it is responsible for the absorption of dietary glucose and galactose. nih.govnih.gov It is also present in the S3 segment of the proximal renal tubule, where it reabsorbs the small amount of glucose that escapes reabsorption by SGLT2. researchgate.net

SGLT2 is predominantly expressed in the S1 and S2 segments of the proximal renal tubule and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. wikipedia.orgnih.gov

The distinct locations and functions of SGLT1 and SGLT2 make them attractive targets for therapeutic intervention. The process of glucose transport by SGLTs is an active one, driven by the sodium gradient maintained by the Na+/K+-ATPase pump. pmlive.com

The Emergence of SGLT Inhibitors as Therapeutic Modalities

The concept of inhibiting SGLTs for therapeutic benefit arose from the study of phlorizin (B1677692), a natural compound found in the bark of apple trees, which was identified as a non-selective SGLT inhibitor. acs.org While phlorizin itself was not suitable for clinical development due to poor bioavailability and lack of selectivity, it paved the way for the development of a new class of drugs known as SGLT inhibitors or "gliflozins". acs.org

SGLT2 inhibitors have been successfully developed and approved for the treatment of type 2 diabetes. wikipedia.org By blocking SGLT2 in the kidneys, these drugs reduce the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels. nih.gov This mechanism is independent of insulin, which offers a unique therapeutic approach. nih.gov

More recently, interest has grown in dual SGLT1/SGLT2 inhibitors. The rationale behind dual inhibition is to not only enhance urinary glucose excretion via SGLT2 blockade but also to delay intestinal glucose absorption by inhibiting SGLT1. nih.gov This dual action is thought to provide better postprandial glucose control. nih.gov Sotagliflozin (B1681961) is an example of a dual SGLT1/SGLT2 inhibitor that has undergone extensive clinical investigation. wikipedia.orgsanofi.us

Identification and Background of SAR-7226 Hydrate (B1144303) as an SGLT Inhibitor

SAR-7226 Hydrate emerged from the research and development pipeline of Sanofi-Aventis as a dual inhibitor of both SGLT1 and SGLT2. wikipedia.org It was investigated as a potential oral medication for the treatment of type 2 diabetes. The chemical name for this compound is (2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate.

The development of SAR-7226 was part of a broader industry trend exploring the potential of dual SGLT1/SGLT2 inhibition. However, the development of SAR-7226 was ultimately discontinued. patsnap.com While specific details regarding the discontinuation are not extensively publicized, the development of other dual inhibitors, such as sotagliflozin (developed by Lexicon Pharmaceuticals in partnership with Sanofi), faced challenges, including an increased risk of diabetic ketoacidosis, which led to regulatory hurdles. pmlive.comfirstwordpharma.com It is plausible that similar challenges or other strategic considerations led to the cessation of the SAR-7226 program. A 2012 publication by researchers at Sanofi-Aventis described the synthesis of an O-glucuronide metabolite of SAR-7226 for research purposes. sanofi.us

Below is a table summarizing key information about this compound.

PropertyInformation
Compound Name This compound
Synonyms SAR-7226, SAR 7226, SAR7226
Mechanism of Action SGLT1/SGLT2 Inhibitor
Original Developer Sanofi-Aventis
Therapeutic Area Type 2 Diabetes (Investigational)
Development Status Discontinued
CAS Number (Hydrate) 1229167-48-9
CAS Number (Free Base) 702638-25-3

Properties

CAS No.

1229167-48-9

Molecular Formula

C18H22F4N2O7

Molecular Weight

454.3746

IUPAC Name

(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-((4-(4-methoxybenzyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)oxy)tetrahydro-2H-pyran-3,4-diol hydrate

InChI

InChI=1S/C18H20F4N2O6.H2O/c1-28-9-4-2-8(3-5-9)6-10-15(18(20,21)22)23-24-16(10)30-17-14(27)13(26)12(19)11(7-25)29-17;/h2-5,11-14,17,25-27H,6-7H2,1H3,(H,23,24);1H2/t11-,12-,13+,14-,17+;/m1./s1

InChI Key

COLGBICGVRKHFX-LAAATHEYSA-N

SMILES

[H]O[H].O[C@H]([C@H]([C@H](F)[C@@H](CO)O1)O)[C@@H]1OC2=NNC(C(F)(F)F)=C2CC3=CC=C(OC)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR-7226 Hydrate;  SAR-7226;  SAR 7226;  SAR7226

Origin of Product

United States

Molecular and Biochemical Characterization of Sar 7226 Hydrate

Target Specificity and Selectivity Profiling for SGLT1 and SGLT2

SAR-7226 is characterized as a dual inhibitor, meaning it targets both SGLT1 and SGLT2 transporters. portico.org SGLT1 is a high-affinity, low-capacity transporter found predominantly in the small intestine, but also in the late proximal tubule of the kidney, heart, and brain. nih.gov SGLT2 is a low-affinity, high-capacity transporter and is responsible for the majority of glucose reabsorption in the early proximal tubule of the kidney. nih.govnih.gov

The selectivity of an inhibitor for SGLT2 over SGLT1 is a critical parameter in drug design, as high SGLT2 selectivity is often sought to minimize gastrointestinal side effects associated with SGLT1 inhibition in the gut. nih.gov In contrast, dual inhibitors are being explored for potentially greater glycemic control. nih.gov

Based on reported inhibitory concentrations, SAR-7226 demonstrates a degree of selectivity for SGLT2 over SGLT1. The selectivity ratio, calculated from IC50 values (IC50 for SGLT1 / IC50 for SGLT2), for SAR-7226 is approximately 4.8. This indicates a nearly five-fold greater potency for SGLT2 compared to SGLT1. For context, highly selective SGLT2 inhibitors like empagliflozin (B1684318) and dapagliflozin (B1669812) exhibit selectivity ratios of over 2500-fold and 1200-fold, respectively, while the dual inhibitor sotagliflozin (B1681961) has a selectivity ratio of about 20-fold. nih.gov The relatively low selectivity ratio of SAR-7226 categorizes it firmly as a dual SGLT1/SGLT2 inhibitor and may lend support to the hypothesis that its limited selectivity influenced its clinical development trajectory. researchgate.net

Quantitative Assessment of Inhibitory Potency (IC50, Ki) against SGLT Transporters

The inhibitory potency of a compound is a quantitative measure of its ability to block the activity of a target, such as a transporter protein. This is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the target's activity by 50%. Another related value is the inhibition constant (Ki), which represents the binding affinity of the inhibitor to the target.

For SAR-7226, specific in vitro data has been reported for its inhibitory potency against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2). While specific Ki values for SAR-7226 are not widely available in published literature, the IC50 values provide a clear indication of its activity at both transporters.

Target TransporterIC50 (nM)
Human SGLT1 (hSGLT1)43
Human SGLT2 (hSGLT2)9

This table is based on data from a single study and represents the available information on the inhibitory potency of SAR-7226.

These values indicate potent inhibition of both transporters, with a higher potency observed for SGLT2.

Allosteric and Orthosteric Binding Mechanisms of SAR-7226 Hydrate (B1144303)

SGLT inhibitors are generally understood to function as competitive inhibitors of glucose transport. nih.gov This implies that they bind to the same site on the transporter as glucose, known as the orthosteric site. By occupying this site, they physically prevent glucose from binding and being transported into the cell. This is classified as an orthosteric binding mechanism.

While no studies directly confirm the binding mechanism for SAR-7226, its nature as a glucose derivative strongly suggests it acts as an orthosteric inhibitor. SGLT inhibitors, including both O- and C-glucosides, are designed with a glucose moiety that is recognized by the transporter's sugar-binding pocket. nih.gov The inhibitor binds from the extracellular side, and this interaction is competitive with the natural substrate, glucose. nih.gov

Allosteric inhibitors, by contrast, bind to a site on the protein distinct from the active site, inducing a conformational change that reduces the protein's activity. nih.gov The current body of evidence for the gliflozin class of drugs points towards a competitive, orthosteric mechanism of action.

Investigation of SAR-7226 Hydrate Interaction with SGLT Isoforms at the Molecular Level

Detailed molecular modeling and crystallographic studies specific to SAR-7226 are not available in the public domain. However, extensive research on other SGLT inhibitors provides a framework for understanding these interactions at a molecular level.

SGLT transporters operate via an alternating-access mechanism, cycling between outward-facing and inward-facing conformations to move sodium ions and glucose across the cell membrane. nih.gov The binding of sodium ions from the extracellular space is believed to trigger a conformational change that opens the external gate and increases the affinity for glucose. nih.govnih.gov

Inhibitors like SAR-7226 are thought to stabilize the transporter in an outward-facing conformation. nih.gov By binding to the glucose pocket from the outside, the inhibitor prevents the conformational changes necessary for transport, effectively locking the transporter and preventing the translocation of glucose. Molecular dynamics simulations of other SGLT inhibitors show that this binding is stable and involves key residues within the binding pocket that form hydrogen bonds and hydrophobic interactions with the inhibitor. rsc.orgnih.gov For instance, cryo-electron microscopy structures of hSGLT2 have identified critical residues such as N75, H80, E99, K321, Y290, and W291 as being involved in glucose binding. nih.gov It is highly probable that the glucose moiety of SAR-7226 engages with a similar set of residues.

The designation "Hydrate" in this compound indicates that the compound exists in a crystalline solid form that incorporates one or more water molecules into its structure. google.com This is a common feature of many pharmaceutical compounds.

Furthermore, water molecules can act as mediators in ligand-protein interactions by forming hydrogen bond bridges between the ligand and the protein. southampton.ac.uk Molecular dynamics simulations and structural studies on SGLTs suggest that water is present in the sugar transport pathway and that interactions between water, the sugar (or inhibitor), sodium ions, and the protein are central to the transport mechanism. pnas.orgresearchgate.net The specific role of the hydrate water molecule in the crystal structure of SAR-7226 for its binding affinity and stability has not been specifically detailed in published research.

Enzyme Kinetics of SGLT Inhibition by this compound

Specific enzyme kinetic studies for SAR-7226, such as Michaelis-Menten plots or Lineweaver-Burk analysis, have not been published. However, the kinetics of SGLT inhibition by similar compounds are well-characterized. SGLT inhibitors typically exhibit competitive inhibition with respect to glucose. nih.govtandfonline.com

In a competitive inhibition model, the inhibitor (I) competes with the substrate (S) for the same active site on the enzyme (E). This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km), which represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). The Vmax itself remains unchanged because the inhibition can be overcome by increasing the substrate concentration sufficiently to outcompete the inhibitor.

The general kinetic scheme is as follows:

E + S ⇌ ES → E + P

E + I ⇌ EI

Given that SAR-7226 is a glucose analog that binds to the substrate site, its inhibition of SGLT1 and SGLT2 would be expected to follow a competitive inhibition pattern. This means that in the presence of SAR-7226, a higher concentration of glucose would be required to achieve the half-maximal transport rate.

Chemical Synthesis and Derivatization of Sar 7226 Hydrate

Synthetic Pathways and Methodologies for SAR-7226 Hydrate (B1144303)

The synthesis of C-aryl glucoside inhibitors like SAR-7226 is a significant undertaking in medicinal chemistry. The general approach involves the creation of a stable carbon-carbon bond between the glucose (or a derivative thereof) and an aglycone moiety, which circumvents the metabolic instability of the O-glycosidic bond found in natural products like phlorizin (B1677692). acs.org Synthetic strategies have evolved from classical methods to sophisticated catalytic reactions to form the crucial C-glucoside structure. acs.org

The synthesis of SAR-7226 hinges on the preparation of two key precursors: a selectively protected and activated glycosyl donor and the desired aryl aglycone. The glycosyl donor for SAR-7226 is a selectively benzoylated and fluorinated D-glucopyranose or a related hexose (B10828440) like D-galactose. researchgate.netresearchgate.net

One of the initial steps involves the selective protection of the sugar molecule. For instance, a Sanofi-Aventis group studied the optimization of the tetrabenzoylation of D-galactose. researchgate.net This reaction's selectivity and conversion were optimized using Design of Experiments (DoE), which identified N-Methyl-2-pyrrolidone (NMP) as a desirable solvent and established the optimal equivalents of benzoyl chloride (BzCl) and benzoic anhydride (B1165640) (Bz2O) to maximize the yield of the desired thermodynamically equilibrated β-anomer. researchgate.net

The aryl aglycone portion is synthesized separately. The core of these inhibitors typically consists of two aromatic rings connected by a spacer. The crucial step is the coupling of these two precursors. A common method involves a lithium-halogen exchange on the aryl precursor to create an organolithium species, which then attacks the anomeric carbon of the protected gluconolactone. acs.org This is followed by the reduction of the resulting lactol intermediate to yield the C-glucoside. acs.org The isolation of these intermediates is critical for ensuring the purity of the final product.

Achieving the correct stereochemistry is paramount for biological activity. In the synthesis of C-aryl glucosides, the reduction of the intermediate lactol (a cyclic hemiacetal) is a critical stereoselective step. The hydride attack on the intermediate oxocarbenium ion typically occurs from the α-axial direction, leading to the desired β-anomer, which is stabilized by the kinetic anomeric effect. acs.org Reagents such as triethylsilane (Et3SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2) are commonly used to achieve this stereoselective reduction. acs.org

Regioselectivity is crucial during the precursor synthesis, particularly in the protection stages of the sugar moiety. The selective benzoylation of D-galactose is a key example where reaction conditions are tuned to favor acylation at specific hydroxyl groups, leaving others free for subsequent reactions or to remain as they are in the final structure. researchgate.net The goal of these selective protection and deprotection sequences is to present the correct functional groups at the right positions for both the coupling reaction and for interaction with the biological target.

Derivatization Strategies for Structure-Activity Relationship (SAR) Exploration

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, enabling medicinal chemists to understand how specific structural features of a molecule influence its biological activity. gardp.orgwikipedia.org Through the systematic synthesis and testing of analogues, researchers can identify the key molecular characteristics that govern potency, selectivity, and pharmacokinetic properties, thereby guiding the optimization of a lead compound. gardp.orgoncodesign-services.com

For C-aryl glucoside SGLT2 inhibitors, SAR exploration involves modifying three main structural components: the glucose moiety, the aglycone (the non-sugar part), and the spacer connecting them. nih.gov The synthesis of a library of analogues with variations in these areas allows for a comprehensive understanding of the structural requirements for potent and selective SGLT2 inhibition. bioduro.com

Table 1: Structure-Activity Relationship (SAR) Insights for C-Aryl Glucoside SGLT2 Inhibitors

Structural Modification Observation Reference(s)
Glucose Moiety
Removal of 6-OH group Maintained appreciable inhibitory activity. researchgate.net
Replacement of C6-CH₂OH with difluoromethyl Maintained appreciable inhibitory activity. researchgate.net
Aglycone (Aromatic Rings)
4-chloro substitution on proximal ring Favorable for potent and selective SGLT2 inhibition. researchgate.net
4'-ethoxy substitution on distal ring Favorable for potent and selective SGLT2 inhibition. researchgate.net
Introduction of a phenolic OH group Can be advantageous, suggesting a role for a hydrogen bond-forming group. researchgate.net

Research has shown that lipophilic substituents, such as a chlorine atom on the proximal phenyl ring and an ethoxy group on the distal ring, are features associated with potent and selective SGLT2 inhibition, as seen in the structure of dapagliflozin (B1669812). researchgate.net Modifications to the glucose part of the molecule have also been explored. For example, removing the 6-hydroxyl group or replacing the entire hydroxymethyl group with a difluoromethyl group can result in compounds that retain significant SGLT2 inhibitory activity. researchgate.net These studies help to define the pharmacophore and guide the design of new analogues with potentially improved properties. researchgate.netresearchgate.net

Fluorination is a widely used strategy in medicinal chemistry to enhance key properties of a drug candidate, such as metabolic stability, bioavailability, and binding affinity. researchgate.net The introduction of fluorine can alter the electronic properties of a molecule and improve its lipophilicity, which can lead to better membrane permeability and a longer half-life. researchgate.net

Furthermore, fluorination has been shown to be a successful strategy for improving selectivity. For instance, 2-deoxy-2-fluoro derivatives of phlorizin analogues were developed to increase metabolic stability and were also observed to enhance selectivity for SGLT2 over SGLT1, albeit with a trade-off in affinity in some cases. researchgate.net The incorporation of fluorine into the sugar scaffold of SGLT2 inhibitors represents a key derivatization strategy for modulating the compound's stability and biological activity. researchgate.net

Scalable Synthesis and Process Optimization for Research Compound Production

Transitioning a synthetic route from a small-scale laboratory setting to a larger, scalable process suitable for producing research quantities (grams to kilograms) requires significant optimization. criver.com This field, known as process chemistry, focuses on developing synthetic routes that are not only high-yielding but also safe, cost-effective, reproducible, and robust. criver.compharmaron.cn

For the synthesis of SAR-7226 precursors, Design of Experiments (DoE) has been employed to systematically investigate the impact of multiple reaction variables (e.g., solvent, temperature, reagent concentration) to identify the most robust and efficient conditions. researchgate.net This statistical approach is more efficient than traditional one-factor-at-a-time (OFAT) optimization and helps to ensure that the process is well-understood and controllable. researchgate.net

The goal of process optimization is often to develop a route that avoids difficult purifications, such as chromatography, and instead relies on crystallization to achieve high purity. criver.com For the production of research compounds, specialized chemical scale-up groups utilize equipment such as jacketed reactor systems that allow for precise temperature control for batches up to several kilograms. bioduro.comcriver.com The development of a scalable synthesis for SAR-7226 is essential for providing the necessary quantities of the compound for extensive preclinical evaluation. ufl.edu

Table of Mentioned Chemical Compounds

Compound Name
SAR-7226 Hydrate
D-galactose
N-Methyl-2-pyrrolidone (NMP)
Benzoyl chloride (BzCl)
Benzoic anhydride (Bz2O)
D-glucopyranose
Phlorizin
Triethylsilane (Et3SiH)
Boron trifluoride etherate (BF3·OEt2)

Structure Activity Relationship Sar and Computational Studies of Sar 7226 Hydrate

Elucidation of Key Structural Motifs for SGLT1/2 Inhibitory Activity

The development of potent SGLT inhibitors like Sotagliflozin (B1681961) has been heavily guided by structure-activity relationship (SAR) studies, which aim to identify the essential structural features required for activity. researchgate.netsci-hub.se Sotagliflozin belongs to the C-aryl glucoside class of inhibitors, a structural framework that has proven highly effective. nih.govacs.org

Key structural motifs essential for the inhibitory activity of Sotagliflozin and related C-aryl glycoside derivatives include:

The Glucose Moiety: This part of the molecule mimics natural glucose, allowing it to bind to the sugar-binding site of the SGLT proteins. nih.govnih.gov

The C-Glucoside Linkage: Unlike O-glucosides like the natural inhibitor phlorizin (B1677692), the carbon-based linkage in Sotagliflozin provides greater stability against enzymatic hydrolysis by intestinal β-glucosidases, a critical factor for an orally administered drug. sci-hub.seacs.org

The Aglycone Moiety: This non-sugar portion, consisting of two aromatic rings, is crucial for high-affinity binding. nih.gov It occupies a predominantly hydrophobic external vestibule in the transporter. nih.govnih.gov

The distal aromatic ring with its 4-ethoxyphenyl group extends into the extracellular vestibule of the transporter. biorxiv.org

The proximal aromatic ring , substituted with a chlorine atom, also plays a vital role in the binding interaction.

Sotagliflozin exhibits a notable selectivity, being approximately 20-fold more selective for SGLT2 over SGLT1. patsnap.comfrontiersin.orgnih.gov Despite this, its inhibition of SGLT1 is potent enough to be clinically significant. patsnap.com SAR studies on various analogues have shown that modifications to the aglycone portion can significantly alter both potency and selectivity. For instance, the presence of thiophenyl groups and specific substitutions like halogens on the aromatic nucleus can enhance inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for SAR-7226 Hydrate (B1144303) and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. thinkindiaquarterly.org This method is instrumental in predicting the potency of new molecules and understanding the physicochemical properties that govern their function. innovareacademics.inescholarship.org

Numerous QSAR studies have been conducted on SGLT inhibitors to create predictive models. thinkindiaquarterly.orgukaazpublications.com These models are built using datasets of compounds with known inhibitory activities against SGLT1 and SGLT2. rsc.orgnih.gov By employing statistical methods like Genetic Algorithm-Multiple Linear Regression (GA-MLR) and machine learning algorithms such as Support Vector Machine (SVM) and Extreme Gradient Boosting (XGB), researchers have developed robust models with high predictive accuracy. innovareacademics.innih.govinnovareacademics.in

For example, 3D-QSAR models generated for SGLT1 and SGLT2 inhibitors have shown high statistical significance, with squared correlation coefficients (R²) of 0.999 for SGLT1 and 0.963 for SGLT2, and cross-validated coefficients (Q²) of 0.742 and 0.753, respectively. rsc.org Similarly, machine learning-based QSAR regression models have achieved R² values of up to 0.69 in external validation tests. innovareacademics.ininnovareacademics.in These predictive models are crucial for virtually screening new chemical entities, thereby accelerating the drug discovery process. innovareacademics.in

Table 1: Examples of QSAR Model Performance for SGLT Inhibitors

Model TypeTargetStatistical ParameterValueReference
3D-QSAR (MFA)SGLT10.999 rsc.org
3D-QSAR (MFA)SGLT10.742 rsc.org
3D-QSAR (MFA)SGLT20.963 rsc.org
3D-QSAR (MFA)SGLT20.753 rsc.org
Machine Learning (XGB Regression)SGLT2R² (external validation)0.69 innovareacademics.ininnovareacademics.in
Machine Learning (SVM Classification)SGLT2Accuracy (external validation)81.66% innovareacademics.ininnovareacademics.in

QSAR models rely on molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. nih.gov The interpretation of these descriptors provides insight into how a compound's structure influences its biological activity. researchgate.net

Key descriptors identified in QSAR studies of SGLT inhibitors include:

Lipophilicity and Hydrophobicity: Descriptors related to a molecule's lipophilic (fat-loving) character are significant. For example, the descriptor fringClipo8A suggests that having fewer ring carbons at a specific distance from lipophilic atoms can be beneficial for activity. nih.gov The high membrane affinity of Sotagliflozin, which is 16-fold higher than that of empagliflozin (B1684318), underscores the importance of its lipophilic nature. ahajournals.org

Electronic Properties: The distribution of charges within the molecule is critical. Descriptors such as lipo_don_7Bc, which relates to the partial charges of lipophilic atoms, indicate that electron-rich substitutions can improve inhibitory potency. nih.govnih.gov

Topological and Shape Descriptors: These describe the size, shape, and branching of a molecule. Pharmacophore models, which define the essential 3D arrangement of features, often include aromatic, hydrogen bond acceptor, and hydrogen bond donor sites as crucial for binding. ukaazpublications.com

Pharmacophore-Based Descriptors: Descriptors like CATS2D_02_AL (acceptor-lipophilic atom pairs) have been successfully used in modeling the activity of SGLT2 inhibitors. mdpi.com

These findings from QSAR studies help guide the rational design of new, more potent, and selective dual SGLT1/2 inhibitors by highlighting the specific physicochemical properties that need to be optimized. nih.gov

Molecular Docking and Dynamics Simulations of SAR-7226 Hydrate with SGLT Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide a dynamic, atom-level view of how a ligand like Sotagliflozin interacts with its protein targets. researchgate.netrsc.orgmdpi.com These simulations have been instrumental in understanding the binding mechanisms and selectivity of SGLT inhibitors. rsc.org

Cryo-electron microscopy (cryo-EM) and homology modeling have provided high-resolution structures of SGLT1 and SGLT2, enabling detailed docking studies. biorxiv.orgrsc.orgnih.gov These studies confirm that Sotagliflozin binds in the outward-facing conformation of the transporters. biorxiv.orgnih.gov

The binding site can be divided into two main regions: the glucose-binding pocket and an external vestibule. nih.gov

Glucose-Binding Site: The glucose part of Sotagliflozin sits (B43327) in the same pocket as the natural substrate, glucose.

External Vestibule: The aglycone tail extends into a large hydrophobic vestibule near the extracellular entrance of the transporter. biorxiv.org

Docking and MD simulations have identified several key amino acid residues that form crucial interactions with Sotagliflozin and other gliflozins. researchgate.netbiorxiv.org

Table 2: Key Interacting Residues for Gliflozins in SGLT2

ResidueTransmembrane Helix (TM)Type of InteractionReference
Leu84TM1Hydrophobic biorxiv.org
Val95TM2Hydrophobic biorxiv.org
Phe98TM2T-shaped π-π stacking biorxiv.org
Phe453TM10Hydrophobic biorxiv.org

Note: This table represents key interactions identified for the gliflozin class in SGLT2. Specific interactions for Sotagliflozin are consistent with this general binding mode.

The long hydrophobic tail of the aglycone forms a characteristic T-shaped π-π stacking interaction with a phenylalanine residue (F98 in SGLT2), which is a key anchor point. biorxiv.org The surrounding hydrophobic residues create a favorable environment for the aglycone, contributing to the high binding affinity. The differences in the residues lining this binding pocket between SGLT1 and SGLT2 are thought to be the primary determinant of inhibitor selectivity. researchgate.net

The binding of an inhibitor like Sotagliflozin is not a simple lock-and-key event but a dynamic process that can induce conformational changes in the SGLT protein. nih.govresearchgate.net The transporter operates via an "alternating access" mechanism, switching between outward-facing and inward-facing states to move glucose across the membrane. mdpi.comphysiology.org

Computational Chemistry Approaches for Lead Optimization and Compound Design

The development of novel LPA1 antagonists relies heavily on computational chemistry to guide the optimization of lead compounds and the design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. These approaches are often integrated with traditional medicinal chemistry efforts, such as structure-activity relationship (SAR) studies. acs.orgacs.org

Structure-Based Drug Design and Virtual Screening

A cornerstone of modern drug discovery is structure-based drug design, which utilizes the three-dimensional structure of the target protein. The publication of crystal structures of the human LPA1 receptor in complex with various antagonists has been a pivotal moment for the field. These structures provide a detailed map of the antagonist binding pocket, revealing key amino acid residues that are crucial for ligand recognition and binding. nih.gov

Computational techniques used in this context include:

High-Throughput Virtual Screening (HTVS): This method involves computationally screening large libraries of chemical compounds against the LPA1 receptor structure to identify potential new scaffolds or "hits". acs.org For instance, a virtual screening campaign using LPA1 crystal structures successfully identified five new chemical structures that showed inhibitory activity in a subsequent in vitro assay. acs.orgresearchgate.net Researchers have found that using experimentally determined crystal structures yields better results in virtual screening compared to predictive models like those from AlphaFold. acs.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com Docking studies on LPA1 antagonists have helped to rationalize their binding modes and understand their SAR. For example, docking can reveal crucial hydrogen bonds and ionic interactions between the antagonist and residues like Arg124 in the binding pocket. researchgate.net In the development of a series of thiazolidin-4-one based LPA1 inhibitors, molecular docking was used to analyze the interactions between the designed molecules and the LPA1 binding pocket, showing stable interactions and low binding energy for the most active compounds. tandfonline.comnih.gov

Lead Optimization and SAR Rationalization

Once initial hits are identified, computational chemistry plays a vital role in optimizing them into lead compounds and eventually clinical candidates. The discovery of BMS-986278, a potent LPA1 antagonist, evolved from the earlier clinical compound BMS-986020 through extensive SAR studies. acs.orgnih.gov While the specific computational models for this series are proprietary, the process typically involves iterative cycles of chemical synthesis, biological testing, and computational analysis to understand how structural modifications affect activity.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time, providing insights into its stability. tandfonline.com These simulations can confirm the stability of binding modes predicted by docking and help to understand the structural basis for antagonist selectivity and activity. nih.gov For example, MD simulations were used to confirm the stability of novel thiazolidin-4-one inhibitors within the LPA1-ligand complex. tandfonline.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to the LPA1 receptor. This model can then be used to search for new molecules that fit these spatial and chemical requirements. nih.gov

Research Findings from LPA1 Antagonist Development

The application of these computational methods has led to significant findings in the development of LPA1 antagonists. The SAR for a series of piperidine-based antagonists was driven by a β-arrestin recruitment assay, which can isolate LPA1-specific activity. acs.org Computational modeling for this series suggested that the antagonist activity blocks the conformational reorganization of key tryptophan residues (Trp210 and Trp271) that is necessary for receptor activation. acs.org

The tables below summarize SAR data from the development of different series of LPA1 antagonists, illustrating how computational and medicinal chemistry efforts guide compound optimization.

Table 1: Structure-Activity Relationship of Phenyl Ring Substitutions in a Urea-Based LPA1 Antagonist Series Data derived from a human LPAR1 β-arrestin recruitment assay.

CompoundSubstitution on "Left Phenyl Ring"IC50 (μM)
19 2,4-dimethoxy5.0
31 Unsubstituted> 15
32 2-methoxy11.2
33 4-methoxy> 15
34 2,3-dimethoxy> 15
35 2,5-dimethoxy> 15
36 2,6-dimethoxy> 15
Source: acs.org

This data demonstrates the sensitivity of the antagonist's potency to the substitution pattern on the phenyl ring, guiding chemists to focus on specific positions to improve activity.

Table 2: Top Compounds Identified from Virtual Screening against LPA1 Properties and activity of novel scaffolds identified through high-throughput virtual screening.

CompoundMolecular Weight (M.W.)MM-GBSA (kcal/mol)% Inhibition (at 50 μM)
1 464.55-62.5488.5
2 486.51-60.8974.3
3 458.55-60.8558.7
4 480.97-59.5056.4
5 479.52-62.6154.1
Source: acs.orgresearchgate.net

These findings highlight how computational screening can successfully identify diverse chemical structures with significant inhibitory activity, providing new starting points for drug development programs. acs.orgresearchgate.net The integration of these computational approaches is crucial for the rational design of next-generation LPA1 antagonists like this compound, enabling the optimization of their pharmacological profiles for potential therapeutic use.

Preclinical Efficacy Studies of Sar 7226 Hydrate in Disease Models

In Vitro Cellular Assays for SGLT Inhibition

The initial evaluation of SAR-7226 Hydrate's biological activity has been centered on in vitro cellular assays designed to measure its inhibitory effects on SGLT proteins. These studies are fundamental in determining the compound's potency and selectivity.

Glucose Uptake Inhibition in SGLT-Expressing Cell Lines

Studies utilizing cell lines engineered to express SGLT proteins are crucial for quantifying the direct inhibitory action of compounds. In these experiments, the ability of SAR-7226 Hydrate (B1144303) to block glucose uptake is measured. While specific data for this compound is not publicly available, the general methodology involves exposing SGLT-expressing cells to varying concentrations of the inhibitor and measuring the subsequent reduction in glucose transport. This is often compared to well-characterized SGLT inhibitors like Dapagliflozin (B1669812) and Canagliflozin, which have demonstrated potent anti-proliferative effects in breast cancer cells by inhibiting glucose uptake researchgate.net. The primary outcome of such assays is the determination of the half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.

Cell-Based Functional Screens

Beyond simple glucose uptake assays, cell-based functional screens are employed to understand the broader cellular consequences of SGLT inhibition by this compound. These screens can assess various cellular processes, including cell proliferation, apoptosis, and changes in metabolic pathways. For instance, similar SGLT2 inhibitors have been shown to arrest the cell cycle in the G1/G0 phase and induce apoptosis in breast cancer cell lines researchgate.net. These functional screens provide valuable insights into the potential therapeutic applications of the compound.

Co-culture Systems for Complex Biological Responses

To better mimic the intricate environment of living tissues, co-culture systems are utilized. These systems involve growing multiple cell types together to study the complex biological responses to a drug. While specific co-culture studies involving this compound are not detailed in available literature, this methodology is critical for understanding how the compound might affect cell-cell interactions and signaling pathways in a more physiologically relevant context. Such systems can be designed to be autonomously regulated, allowing for the study of dynamic changes in cell populations in response to a molecular cue nih.gov.

In Vivo Animal Models for Therapeutic Efficacy

Following promising in vitro results, the therapeutic efficacy of this compound is evaluated in living organisms through the use of animal models of disease.

Selection and Validation of Relevant Animal Models

The choice of an appropriate animal model is critical for the preclinical assessment of a therapeutic agent. For a compound like this compound, which targets SGLT, relevant models would include those for diseases where SGLT activity is implicated, such as diabetes and certain types of cancer. Genetically modified models, such as those with specific gene knockouts or transgenes, are often employed to mimic human disease states more accurately. The validation of these models ensures that they reliably predict the therapeutic effect in humans.

Assessment of Efficacy Parameters in Preclinical Disease States

In these validated animal models, the efficacy of this compound is assessed by measuring key disease-related parameters. For example, in models of diabetes, this would include monitoring blood glucose levels, glycosylated hemoglobin (HbA1c), and urinary glucose excretion. In cancer models, efficacy is often determined by measuring tumor growth inhibition. Other SGLT2 inhibitors have demonstrated the ability to reduce tumor growth in xenograft models researchgate.net. These in vivo studies provide essential data on the potential clinical utility of this compound.

Preclinical Pharmacodynamic and Pharmacokinetic Aspects of Sar 7226 Hydrate

Pharmacodynamic Evaluation in Preclinical Models

The pharmacodynamic properties of a compound describe the biochemical and physiological effects of the drug on the body. For SAR-7226 Hydrate (B1144303), this would involve its interaction with its intended biological target and the subsequent physiological response.

Dose-Response Relationships and Target Engagement Markers

Information regarding specific dose-response relationships and the markers used to measure target engagement for SAR-7226 Hydrate in preclinical models is not available in the public domain. Establishing a dose-response relationship is a critical step in preclinical development, as it determines the concentration of a compound required to elicit a therapeutic effect. Similarly, target engagement markers are crucial for confirming that the compound is interacting with its intended molecular target in a living organism.

Sustained Inhibition Profile in Preclinical Systems

There is currently no publicly available data detailing the sustained inhibition profile of this compound in preclinical systems. Such studies are essential to understand the duration of the compound's effect and to inform dosing schedules for potential clinical applications.

Pharmacokinetic Characterization in Animal Species (ADME in Preclinical Context)

Pharmacokinetics involves the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).

Absorption, Distribution, Metabolism, and Excretion in Preclinical Models

Specific data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models have not been publicly disclosed. These studies are fundamental to understanding the compound's disposition within the body and predicting its pharmacokinetic profile in humans.

Impact of Hydration State on Compound Stability and Bioavailability in Preclinical Formulations

The impact of the hydration state on the stability and bioavailability of this compound in preclinical formulations is not documented in available literature. The hydration state of a pharmaceutical compound can significantly influence its physicochemical properties, such as solubility and dissolution rate, which in turn can affect its stability and how well it is absorbed by the body.

In Vitro Metabolic Stability and Metabolite Identification in Preclinical Systems

There is no specific information available regarding the in vitro metabolic stability of this compound or the identification of its metabolites in preclinical systems. In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are used to predict how quickly a compound will be metabolized in the body. thermofisher.comnuvisan.com Identifying the resulting metabolites is crucial for understanding the compound's complete metabolic pathway and assessing the potential for active or toxic metabolites. nih.gov

Mechanisms of Resistance and Combination Strategies in Preclinical Research

Investigation of Potential Drug Resistance Mechanisms to SGLT Inhibitors

Preclinical research into drug resistance for SGLT inhibitors is an ongoing area of investigation. However, specific studies detailing resistance mechanisms to SAR-7226 Hydrate (B1144303) are not available. The subsections below outline theoretical mechanisms of resistance that are generally considered for this class of drugs, but it must be emphasized that these have not been specifically documented for SAR-7226 Hydrate.

Target-Mediated Resistance (e.g., SGLT Mutations or Expression Changes)

No studies have been identified that report on the development of resistance to this compound through mutations in the SGLT1 or SGLT2 genes or through changes in the expression levels of these transporters as a direct consequence of exposure to this specific compound.

Efflux Pump Overexpression and Altered Cellular Transport

There is no available preclinical data to suggest that overexpression of efflux pumps, such as P-glycoprotein (P-gp) or other ATP-binding cassette (ABC) transporters, is a mechanism of resistance to this compound. Research on altered cellular transport mechanisms in the context of this compound has not been published.

Pathway Compensation and Adaptive Responses

The scientific literature lacks studies investigating potential pathway compensation or adaptive responses that could lead to resistance specifically against this compound.

Preclinical Exploration of Combination Therapeutic Strategies with this compound

Consistent with the lack of information on resistance, there is no preclinical research available that explores the use of this compound in combination with other therapeutic agents.

Synergistic Effects with Other Therapeutic Agents

No in vitro or in vivo studies have been published that demonstrate synergistic effects when this compound is combined with other drugs.

Mitigation of Resistance Development through Combination Approaches

As there is no documented evidence of resistance to this compound, there are consequently no preclinical studies on the use of combination therapies to mitigate such resistance.

Future Research Directions and Translational Perspectives for Sar 7226 Hydrate

Unexplored Therapeutic Potentials and Novel Indications in Preclinical Research

While initially targeted for diabetes, the dual SGLT1/2 inhibition mechanism of compounds like SAR-7226 suggests potential in other areas. The expression of SGLT proteins in various tissues outside the kidney opens the door to new therapeutic applications that warrant further preclinical investigation.

Recent studies have highlighted the potential anticancer effects of SGLT inhibitors. dovepress.com SGLT2 is expressed more frequently in certain aggressive cancers, and its inhibition may suppress tumor growth by limiting glucose uptake and influencing cellular metabolism. dovepress.commdpi.com Preclinical models have shown promise for SGLT2 inhibitors in cancers of the liver, colon, and breast. dovepress.com The dual SGLT1/2 inhibition by a compound like SAR-7226 could offer a broader impact, as SGLT1 is also implicated in some cancers.

Beyond oncology, the role of SGLT inhibitors is being explored in non-diabetic kidney diseases, such as polycystic kidney disease (PKD). oup.com Preclinical studies using SGLT inhibitors in animal models of PKD have shown varied but interesting results, with some agents reducing renal cyst growth and improving kidney function. oup.com Further research could clarify the potential of dual inhibitors in these conditions.

Potential IndicationPreclinical Model ExamplesRationale for SGLT Inhibition
Oncology Xenograft and genetically engineered models of breast, liver, lung, and pancreatic cancer. mdpi.comInhibition of glucose uptake in cancer cells expressing SGLT1/SGLT2, potentially reducing tumor growth and proliferation. dovepress.commdpi.com
Polycystic Kidney Disease (PKD) Cy/+ Han: SPRD rats; iKsp-Pkd1del mouse model. oup.comReduction in renal cyst growth and improvement in renal function through mechanisms potentially linked to the MAP kinase pathway. oup.com
Diabetic Retinopathy Kimba and Akimba mouse models. imrpress.comReduction of retinal vascular lesions and metabolic benefits, suggesting a protective role in the eye vasculature. imrpress.com

Advanced Preclinical Models for Deeper Mechanistic Understanding

To fully elucidate the mechanisms of action of dual SGLT1/2 inhibitors like SAR-7226, advanced preclinical models are essential. These models move beyond traditional cell cultures to better mimic human physiology and disease states.

Organoid-on-a-Chip Models: Human organoid-on-a-chip models, such as those developed for ADPKD, provide a powerful platform to study glucose transport and the effects of inhibitors in a micro-physiological system that recapitulates human tissue structure and function. oup.com

Patient-Derived Xenograft (PDX) Models: In oncology, PDX models, where tumor tissue from a patient is implanted in a mouse, offer a more clinically relevant way to assess the efficacy of a drug candidate. clinicallab.com These models can help identify which cancer types and patient populations are most likely to respond to SGLT inhibition. clinicallab.com

Genetically Engineered Mouse Models (GEMMs): GEMMs that are engineered to develop specific diseases, such as the Akimba mouse model for diabetic retinopathy, are invaluable for studying disease progression and therapeutic intervention in a complex biological system. imrpress.com

These advanced models can provide crucial data on efficacy, target engagement, and the complex downstream effects of inhibiting both SGLT1 and SGLT2, helping to clarify the translational potential of compounds like SAR-7226.

Model TypeApplication ExampleInsights Gained
Organoid-on-a-Chip Human model of Autosomal Dominant Polycystic Kidney Disease (ADPKD). oup.comStudying the direct role of glucose transport in cystogenesis and the effect of inhibitors. oup.com
Patient-Derived Xenograft (PDX) Diverse cancer types. clinicallab.comAssessing drug efficacy in a model that retains the heterogeneity of the original human tumor. clinicallab.com
Genetically Engineered Mouse Models Akimba mice for diabetic retinopathy. imrpress.comEvaluating the impact of SGLT2 inhibitors on the development of retinal vascular lesions. imrpress.com

Rational Design of Next-Generation SGLT Inhibitors Based on SAR-7226 Hydrate (B1144303) Insights

The development of SAR-7226, a 4-deoxyfluorinated glucoside, provides important lessons for the rational design of future SGLT inhibitors. researchgate.net Structure-activity relationship (SAR) studies are fundamental to understanding how molecular modifications affect a compound's potency, selectivity, and pharmacokinetic properties. researchgate.netmdpi.com

Future design efforts can focus on:

Improving Selectivity: One possible reason SAR-7226 did not progress was poor selectivity between SGLT1 and SGLT2. researchgate.net Future research could use the SAR-7226 structure as a starting point to design analogs with higher specificity for either SGLT1 or SGLT2, or with a deliberately tuned dual-inhibition profile for specific indications.

Exploring Novel Scaffolds: Moving beyond traditional glucoside-based structures, researchers are investigating novel chemical scaffolds, such as steroidal pyrimidines, which have shown SGLT2 inhibition activity. nih.gov Insights from natural products are also being used to discover next-generation antihyperglycemic agents. mdpi.com

Computational Modeling: In silico design and virtual screening can accelerate the discovery process by predicting how new molecular designs will bind to the SGLT proteins, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov

By combining SAR insights from existing compounds like SAR-7226 with novel chemical approaches, the development of more effective and safer SGLT inhibitors can be advanced. mdpi.com

Design StrategyApproachDesired Outcome
Structure-Activity Relationship (SAR) Studies Modify functional groups on the SAR-7226 scaffold (e.g., the aglycone or sugar moiety). mdpi.comwikipedia.orgEnhanced selectivity for SGLT1 vs. SGLT2, improved binding affinity, or better metabolic stability. researchgate.net
Novel Chemical Scaffolds Synthesize and screen compounds based on non-glucoside backbones, such as steroidal structures. nih.govIdentification of new classes of inhibitors with unique properties and patentability.
Natural Product-Based Design Isolate and modify active compounds from natural sources that show SGLT inhibitory activity. mdpi.comDiscovery of novel molecular frameworks for SGLT inhibition.

Role of Hydration Science in Advanced Compound Development and Characterization

The existence of SAR-7226 as a stable crystalline hydrate (Form A) underscores the critical role of hydration science in pharmaceutical development. google.com A hydrate is a crystalline solid in which water molecules are incorporated into the crystal lattice. acs.org The presence and behavior of this water can profoundly affect a drug's properties. researchgate.net

Understanding the hydrate form is crucial for several reasons:

Stability and Manufacturing: Hydrates can be more stable than their anhydrous (water-free) counterparts under certain humidity and temperature conditions. catsci.com Knowing the critical water activity—the point at which a compound converts to a hydrate—is essential for controlling the manufacturing process and ensuring the stability of the final drug product. acs.orgcatsci.com

Physicochemical Properties: The state of hydration can influence key physical properties like powder flow and compressibility, which are vital for tablet manufacturing. catsci.com

Advanced analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) are used to characterize hydrate forms and understand the kinetics of conversion between hydrated and anhydrous states. acs.orgcatsci.comnih.gov The detailed characterization of SAR-7226 Hydrate provides a valuable case study, demonstrating that a deep understanding of the solid-state chemistry is indispensable for successful drug development. google.com

Aspect of Hydration ScienceSignificance in Drug DevelopmentAnalytical Techniques
Form Stability Determines the required storage conditions and shelf-life of the active pharmaceutical ingredient (API) and final product. catsci.comX-Ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA). acs.org
Solubility & Dissolution Affects the rate and extent of drug absorption in the body (bioavailability). nih.govDissolution testing, High-Performance Liquid Chromatography (HPLC). clinicallab.comnih.gov
Manufacturing Control Understanding critical water activity prevents unintended form conversion during processing, ensuring product consistency. acs.orgcatsci.comDynamic Vapor Sorption (DVS), Karl Fischer Titration. acs.orgcatsci.com

Q & A

Q. Q1. What are the foundational physicochemical characterization methods for SAR-7226 Hydrate, and how do they ensure structural reproducibility?

To validate this compound’s identity and purity, researchers should employ:

  • X-ray diffraction (XRD) to confirm crystalline structure and hydrate stoichiometry.
  • Thermogravimetric analysis (TGA) to quantify water content and thermal stability.
  • Nuclear magnetic resonance (NMR) and mass spectrometry (MS) for molecular conformation and impurity profiling.
    Documentation must align with reproducibility standards (e.g., reporting solvent systems, crystallization conditions, and batch-to-batch variability) .

Q. Q2. How should this compound be synthesized with minimal batch variability in academic settings?

Follow a design of experiments (DoE) approach to optimize reaction parameters (e.g., temperature, solvent ratios, and hydration time). Use HPLC purity thresholds (>98%) and Karl Fischer titration for water content validation. Pre-register protocols in open-access repositories to standardize synthesis across labs .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for studying this compound’s mechanism of action in in vitro models?

Adopt a multi-omics integration framework :

  • Transcriptomic profiling (RNA-seq) to identify target pathways.
  • Metabolomic analysis (LC-MS) to map metabolic perturbations.
  • Dose-response assays with Hill slope modeling to quantify efficacy/potency.
    Validate findings using knockout cell lines or pharmacological inhibitors to isolate SAR-7226-specific effects .

Q. Q4. How can researchers resolve contradictions in this compound’s pharmacokinetic data across preclinical studies?

Conduct a systematic meta-analysis of existing data with the following steps:

Define inclusion criteria (e.g., species, dosing regimens, analytical methods).

Apply heterogeneity tests (I² statistic) to identify variability sources.

Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences.
Report discrepancies transparently, highlighting methodological limitations (e.g., bioanalytical sensitivity, sampling timepoints) .

Q. Q5. What strategies mitigate bias in this compound’s in vivo efficacy studies?

Implement blinded randomization and power analysis to determine cohort sizes. Use sham-controlled groups to account for placebo effects. Validate outcomes via independent replication in a secondary lab. Predefine primary/secondary endpoints in preregistered protocols to avoid post hoc data dredging .

Methodological and Data Integrity Considerations

Q. Q6. How should researchers handle conflicting solubility data for this compound in aqueous vs. nonpolar solvents?

  • Replicate experiments under standardized conditions (pH, temperature, ionic strength).
  • Apply molecular dynamics simulations to predict solvent interactions.
  • Report 95% confidence intervals for solubility measurements and disclose equipment calibration logs .

Q. Q7. What computational tools are validated for this compound’s molecular docking studies?

Use AutoDock Vina or Schrödinger Suite with these parameters:

  • Ligand preparation : Optimize protonation states using Epik.
  • Receptor grid generation : Define binding pockets via crystallographic data (PDB ID cross-referenced).
  • Validate docking poses with molecular dynamics (MD) simulations (≥100 ns trajectories) and compare to experimental binding affinities (SPR/ITC) .

Literature and Knowledge Gap Analysis

Q. Q8. How to systematically identify underexplored therapeutic applications of this compound?

Perform a scoping review using PRISMA guidelines:

Query PubMed, Scopus, and Embase with MeSH terms (e.g., “this compound” AND “therapeutic mechanisms”).

Map results to bioactivity databases (ChEMBL, PubChem) to highlight understudied targets.

Prioritize gaps using clinicaltrials.gov cross-referencing to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.